

# Application Notes and Protocols: IR-820 Encapsulated PLGA Nanoparticles for Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IR-820    |           |
| Cat. No.:            | B15555250 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and application of **IR-820**-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles for theranostic purposes. These nanoparticles serve as a potent platform for simultaneous near-infrared (NIR) fluorescence imaging and photothermal therapy (PTT) of cancer. The biodegradable and biocompatible nature of PLGA makes it an excellent candidate for clinical translation.

## Introduction

Triple-negative breast cancer (TNBC) and other aggressive cancers present significant therapeutic challenges due to the lack of targeted therapies.[1] Photothermal therapy (PTT) has emerged as a promising alternative, utilizing exogenous agents to convert NIR light into localized heat to ablate cancer cells.[1] While gold-based nanoparticles are often used, their long-term biocompatibility raises concerns.[1] Biodegradable polymeric nanoparticles, such as those made from PLGA, offer a safer alternative.[1]

The encapsulation of the NIR dye **IR-820** into PLGA nanoparticles creates a versatile theranostic agent. **IR-820** exhibits strong absorbance in the NIR region (around 808 nm), enabling efficient photothermal conversion.[1][2] Furthermore, its fluorescent properties at approximately 820 nm upon excitation at a lower wavelength (e.g., 710 nm) allow for in vivo



imaging and tracking of the nanoparticles.[1][3] This dual functionality allows for image-guided therapy, ensuring precise and effective treatment.

Encapsulation within PLGA nanoparticles enhances the stability of **IR-820** in aqueous environments, preventing its degradation and preserving its optical properties.[1][4] The nanoparticle formulation also improves the biocompatibility of the dye and allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[5]

# Physicochemical Characterization of IR-820 PLGA Nanoparticles

The successful formulation of **IR-820** loaded PLGA nanoparticles requires thorough characterization to ensure optimal performance. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of IR-820 PLGA Nanoparticles



| Parameter                   | Value         | Method                              | Reference |
|-----------------------------|---------------|-------------------------------------|-----------|
| Hydrodynamic<br>Diameter    | 60 ± 10 nm    | Dynamic Light Scattering (DLS)      | [1]       |
| Hydrodynamic<br>Diameter    | 103 ± 8 nm    | Dynamic Light Scattering (DLS)      | [2][3]    |
| Polydispersity Index (PDI)  | 0.163 ± 0.031 | Dynamic Light Scattering (DLS)      | [2][3]    |
| Zeta Potential              | -40 ± 6 mV    | DLS / Zeta Potential<br>Measurement | [1]       |
| Zeta Potential              | -28 ± 7 mV    | DLS / Zeta Potential<br>Measurement | [2][6]    |
| Encapsulation<br>Efficiency | 90%           | UV-Vis<br>Spectrophotometry         | [1]       |
| Loading Capacity            | 18%           | UV-Vis<br>Spectrophotometry         | [1]       |
| Loading Efficiency          | 84% - 96%     | UV-Vis<br>Spectrophotometry         | [2][6]    |

Table 2: In Vitro Photothermal Performance



| Parameter                 | Condition                                              | Result                                    | Reference |
|---------------------------|--------------------------------------------------------|-------------------------------------------|-----------|
| Temperature Increase (ΔT) | 25 μM IR-820, 808 nm<br>laser (1.5 W/cm²) for 5<br>min | Similar heating profile<br>to free IR-820 | [1]       |
| Temperature Increase (ΔT) | 20-120 μM IR-820,<br>808 nm laser (5.3<br>W/cm²)       | 6 to 20.4 °C                              | [2][6]    |
| Temperature Increase (ΔT) | 20-120 μM IR-820,<br>808 nm laser (14.1<br>W/cm²)      | 8 to 33.6 °C                              | [2][6]    |
| Temperature Increase (ΔT) | 20-120 μM IR-820,<br>808 nm laser (21.2<br>W/cm²)      | 10.2 to 35 °C                             | [2][6]    |

Table 3: In Vitro Biocompatibility and Phototoxicity

| Cell Line         | Treatment                                         | Observation                                 | Reference |
|-------------------|---------------------------------------------------|---------------------------------------------|-----------|
| MDA-MB-231 (TNBC) | IR-820 PLGA NPs +<br>808 nm laser                 | Significant reduction in metabolic activity | [1][4]    |
| MDA-MB-231 (TNBC) | IR-820 PLGA NPs<br>only                           | No significant cell<br>killing              | [4]       |
| MCF-7             | IR-820 PLGA NPs (up<br>to 200 μg/mL)              | >80% cell viability (biocompatible)         | [2][6]    |
| MCF-7             | Free IR-820 (65 μM)                               | 42% cell viability                          | [2][6]    |
| MCF-7             | IR-820 PLGA NPs +<br>808 nm laser (5.3<br>W/cm²)  | 70% cell viability                          | [6]       |
| MCF-7             | IR-820 PLGA NPs +<br>808 nm laser (14.1<br>W/cm²) | 42% cell viability                          | [6]       |



# Experimental Protocols Synthesis of IR-820 Loaded PLGA Nanoparticles

Two common methods for the preparation of **IR-820** loaded PLGA nanoparticles are the single emulsion solvent evaporation method and the nanoprecipitation method.

Protocol 3.1.1: Single Emulsion Solvent Evaporation Method[1]

- Preparation of Organic Phase:
  - Dissolve PLGA (e.g., 50:50 lactide:glycolide, carboxylic acid terminated) in acetone at a concentration of 1 mg/mL.
  - Add IR-820 dye to the PLGA solution at a concentration of 0.5 mg/mL.
- Emulsification:
  - Add the organic phase dropwise to distilled water (in a 1:3 volume ratio of organic phase to water) while stirring vigorously.
- Solvent Evaporation:
  - Continue stirring the emulsion for at least 2 hours to allow for the complete evaporation of acetone.
- Purification:
  - Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated
     IR-820 and excess reagents.
- Storage:
  - Store the final nanoparticle suspension at 4 °C.

Protocol 3.1.2: Nanoprecipitation Method[2][6]

· Preparation of Organic Phase:



- Dissolve 1 mg of PLGA in 400 μL of acetonitrile.
- Dissolve a calculated amount of IR-820 (e.g., 150-400 μg) in a suitable solvent like DMSO and physically adsorb it with the PLGA solution.[2]
- Nanoprecipitation:
  - Rapidly inject the organic phase into a larger volume of an aqueous phase (e.g., deionized water or a buffer) under vigorous stirring.
- Solvent Removal and Purification:
  - Stir the suspension to evaporate the organic solvent.
  - Purify the nanoparticles via centrifugation or dialysis.
- Storage:
  - Resuspend the purified nanoparticles in an appropriate buffer and store at 4 °C.

## **Characterization of Nanoparticles**

Protocol 3.2.1: Size and Zeta Potential Measurement

- Dilute the nanoparticle suspension in deionized water.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[7]

Protocol 3.2.2: Morphology

- Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
- Allow the grid to air dry.
- Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size and shape.[1]

Protocol 3.2.3: Encapsulation Efficiency and Loading Capacity



- Separate the nanoparticles from the aqueous suspension by centrifugation.
- Measure the concentration of free IR-820 in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption wavelength (around 710 nm or 810 nm).[2]
   [6]
- Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
  - EE% = (Total amount of IR-820 Amount of free IR-820) / Total amount of IR-820 \* 100
  - LC% = (Total amount of IR-820 Amount of free IR-820) / Total weight of nanoparticles \*
     100

## In Vitro Photothermal Effect

Protocol 3.3.1: Temperature Measurement[1][6]

- Suspend the IR-820 PLGA nanoparticles in PBS at a desired concentration (e.g., 25  $\mu$ M of IR-820).[1]
- Place the suspension in a suitable container (e.g., an Eppendorf tube).
- Irradiate the sample with an 808 nm continuous-wave laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[1]
- Monitor the temperature change in real-time using a thermal imaging camera.

## In Vitro Cellular Studies

Protocol 3.4.1: Cell Viability Assay (MTT Assay)[6]

- Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of IR-820 PLGA nanoparticles and free IR-820 for a specified incubation period (e.g., 24-48 hours).



- For phototoxicity assessment, irradiate the designated wells with an 808 nm laser for a short duration (e.g., 30 seconds).[2]
- After incubation, add MTT reagent to each well and incubate for a few hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

#### Protocol 3.4.2: Cellular Uptake

- Incubate cancer cells with fluorescently labeled IR-820 PLGA nanoparticles for various time points.
- Wash the cells to remove non-internalized nanoparticles.
- Visualize the cellular uptake of nanoparticles using confocal microscopy or quantify it using flow cytometry.

## **Visualizations**





#### Click to download full resolution via product page

Caption: Experimental workflow for the synthesis, characterization, and evaluation of **IR-820** PLGA nanoparticles.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: IR-820 Encapsulated PLGA Nanoparticles for Theranostics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555250#ir-820-encapsulation-in-plgananoparticles-for-theranostics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com